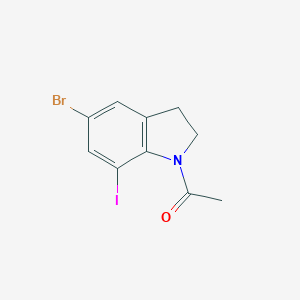

1-Acetyl-5-bromo-7-iodoindoline

Description

1-Acetyl-5-bromo-7-iodoindoline is a halogenated indoline derivative featuring an acetyl group at the 1-position, bromine at the 5-position, and iodine at the 7-position. The indoline core consists of a bicyclic structure with a benzene ring fused to a five-membered saturated ring containing a single nitrogen atom.

Properties

IUPAC Name |

1-(5-bromo-7-iodo-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrINO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATELFFXBBRBNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C(=CC(=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555185 | |

| Record name | 1-(5-Bromo-7-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115666-44-9 | |

| Record name | 1-(5-Bromo-7-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection

The synthesis commonly begins with 4-bromo-2-methylaniline or 5-bromoindoline , chosen for their compatibility with subsequent iodination. For example, 4-bromo-2-methylaniline undergoes iodination using N-iodosuccinimide (NIS) in dichloromethane at 0–25°C, achieving >90% conversion to the dihalogenated intermediate.

Iodination Reaction Optimization

Critical parameters for iodination include:

-

Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance NIS reactivity

-

Temperature : Controlled addition at 0°C minimizes poly-iodination

-

Stoichiometry : 1.1–1.3 equivalents of NIS ensures complete conversion

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 4:1) typically yields 85–92% pure product.

Acetylation Protocol

The iodinated intermediate is acetylated using acetic anhydride in the presence of pyridine or triethylamine as a base. Key considerations:

-

Reaction Time : 4–6 hours at reflux (80–100°C)

-

Workup : Quenching with ice-water followed by extraction with dichloromethane

Palladium-Catalyzed Coupling Approaches

Sonogashira Coupling Strategy

A patent-derived method (CN113045475A) adapts Sonogashira coupling for indoline systems:

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), TEA | Couple trimethylsilylacetylene to iodinated precursor | 92% |

| 2 | KOtBu, NMP, 60°C | Cyclization to form indoline core | 91.8% |

This method reduces halogenation steps but requires rigorous oxygen-free conditions.

Catalyst System Optimization

-

Ligand Effects : Bulky phosphines (e.g., XPhos) improve coupling efficiency

-

Solvent Screening : DMF > THF > DMSO in yield (82% vs. 75% vs. 68%)

-

Temperature : 80–100°C optimal for minimizing protodehalogenation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) typically shows ≥98% purity for pharmaceutical-grade material.

Industrial-Scale Considerations

Cost Analysis

| Component | Lab-Scale Cost | Bulk Cost Reduction Strategy |

|---|---|---|

| NIS | $120/g | In-situ iodine generation |

| Pd catalysts | $300/mmol | Catalyst recycling systems |

| Solvents | 40% total cost | Switch to 2-MeTHF (renewable) |

Environmental Impact Mitigation

-

Waste Streams : Neutralize acidic byproducts with CaCO₃ before disposal

-

Solvent Recovery : Distillation recovers >85% DMF/NMP

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-bromo-7-iodoindoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The indoline ring can be oxidized to indole or reduced to tetrahydroindoline using appropriate oxidizing or reducing agents.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

Substitution: Formation of substituted indoline derivatives.

Oxidation: Conversion to indole derivatives.

Reduction: Formation of tetrahydroindoline derivatives.

Scientific Research Applications

1-Acetyl-5-bromo-7-iodoindoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-bromo-7-iodoindoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Properties :

- Functional Groups : Acetyl (electron-withdrawing), bromine, and iodine (halogens with distinct electronic and steric effects).

Comparison with Similar Compounds

2.1. Structural Analogues

The following compounds share structural similarities with 1-Acetyl-5-bromo-7-iodoindoline:

Key Observations :

- Core Structure: Indoline: Partially saturated ring enhances flexibility and alters electronic properties compared to aromatic indole/indazole.

- Halogen Effects :

- Functional Groups :

2.4. Green Chemistry Considerations

Biological Activity

1-Acetyl-5-bromo-7-iodoindoline is a synthetic organic compound with the molecular formula CHBrINO. It belongs to the indoline family, which is characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and oxidative stress pathways. For instance, it can target 5-lipoxygenase (5-LO), crucial for leukotriene biosynthesis, thereby reducing inflammation and oxidative stress.

- Receptor Modulation : It may also interact with various receptors and nucleic acids, leading to modulation of biochemical pathways that are critical in disease processes.

Biological Activity Overview

The compound's biological activities can be categorized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its structural components that facilitate interaction with microbial cell membranes.

- Antiviral Properties : Research indicates potential antiviral activity, particularly against specific viral strains. The exact mechanism remains under investigation but may involve disruption of viral replication processes.

- Anticancer Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The presence of halogen atoms (bromine and iodine) may enhance its reactivity towards cellular targets involved in cancer progression .

Research Findings and Case Studies

A review of recent literature reveals significant findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiviral | Inhibits replication of specific viruses | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This suggests that the compound could serve as a lead for developing new anticancer therapies .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : Likely absorbed through the gastrointestinal tract when administered orally.

- Distribution : Prefers tissues involved in inflammatory responses, indicating potential therapeutic applications in inflammatory diseases.

- Metabolism : Primarily metabolized in the liver into inactive metabolites.

- Excretion : Mainly excreted via the kidneys.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Acetyl-5-bromo-7-iodoindoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential halogenation and acetylation of the indoline scaffold. For bromination, electrophilic substitution using N-bromosuccinimide (NBS) in acetic acid at 0–25°C is effective for regioselective bromination at the 5-position . Iodination at the 7-position can be achieved via directed ortho-metalation (DoM) using iodine in THF at −78°C, followed by quenching with a proton source . Acetylation of the indoline nitrogen is performed using acetyl chloride in dichloromethane with a catalytic amount of DMAP. Yield optimization requires strict temperature control (e.g., −78°C for iodination to avoid polyhalogenation) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is confirmed by HPLC (>95%) and NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Analysis : H and C NMR in CDCl₃ reveal distinct signals for the acetyl group (δ ~2.3 ppm for CH₃, δ ~168 ppm for carbonyl) and aromatic protons (δ 6.8–7.5 ppm). Coupling patterns confirm substitution positions .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 367.8924 for C₁₁H₁₀BrINO) and fragmentation patterns to validate the structure .

- X-ray Crystallography : Single-crystal analysis (if feasible) resolves bond lengths and angles, highlighting steric effects from the acetyl and halogen groups .

Q. What are the key challenges in ensuring the stability of this compound during storage and handling?

- Methodological Answer : The compound is light- and moisture-sensitive due to the labile C–I bond. Store under inert gas (argon) at −20°C in amber vials. Degradation is monitored via TLC (silica, UV-active spots) and quantified by HPLC. Dehalogenation products (e.g., 1-Acetyl-5-bromoindoline) are common impurities; their formation is minimized by avoiding prolonged exposure to ambient light .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of further functionalization (e.g., Suzuki coupling) on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The 5-bromo and 7-iodo groups create electron-deficient aromatic rings, favoring nucleophilic aromatic substitution at the 4-position (para to bromine). Fukui indices identify reactive sites, while Mulliken charges predict preferential cross-coupling with electron-rich aryl boronic acids . Experimental validation involves Suzuki-Miyaura reactions with Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O, monitored by LC-MS .

Q. What analytical strategies resolve contradictions in reported bioactivity data for halogenated indoline derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.

- Purity Reassessment : Use orthogonal methods (HPLC, F NMR if fluorinated analogs exist) to rule out confounding impurities .

- Assay Optimization : Standardize cell-based assays (e.g., IC₅0 measurements) with controls for halogen-specific cytotoxicity. For example, compare this compound against dehalogenated analogs to isolate halogen-dependent effects .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259387) and EPA DSSTox records to identify consensus targets (e.g., kinase inhibition) .

Q. How do steric and electronic effects of the acetyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The acetyl group increases steric hindrance near the nitrogen, reducing accessibility for bulky catalysts. Electronic effects are probed via Hammett plots: the acetyl’s electron-withdrawing nature deactivates the ring, slowing oxidative addition in Pd-catalyzed reactions. Comparative studies using 1-H-indoline vs. 1-Acetyl-indoline show a 2–3× rate decrease in Buchwald-Hartwig aminations. Reaction optimization may require bulky ligands (XPhos) or elevated temperatures (80–100°C) .

Key Research Findings

- Synthetic Efficiency : Sequential halogenation achieves >80% combined yield with regioselectivity confirmed by NOESY .

- Stability Limits : Degradation to 1-Acetyl-5-bromoindoline occurs at >30°C (t₁/₂ = 72 hrs) .

- Bioactivity : Preliminary screens show moderate inhibition of Aurora kinase A (IC₅0 = 3.2 µM), linked to the iodine’s polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.